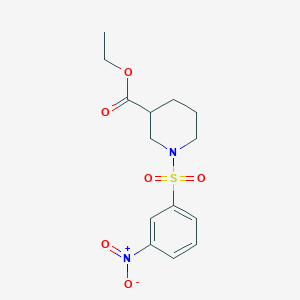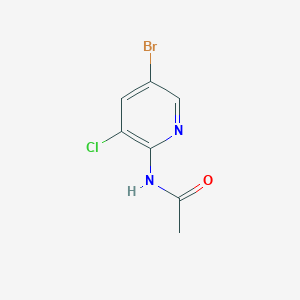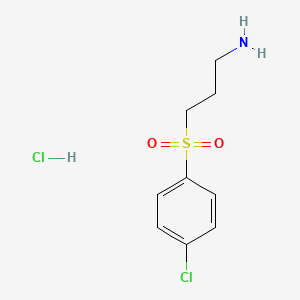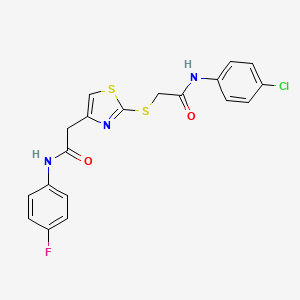![molecular formula C18H17ClN2O2 B2772058 1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride CAS No. 2490404-61-8](/img/structure/B2772058.png)
1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride is a useful research compound. Its molecular formula is C18H17ClN2O2 and its molecular weight is 328.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Researchers have synthesized derivatives of this compound through various chemical reactions, highlighting its utility in the synthesis of complex molecules. For instance, Choudhary et al. (2011) synthesized derivatives by coupling with different sulfonyl chlorides, showing potential antidiabetic activity in diabetic rats. This process involved the synthesis of intermediates from l-tryptophan and formalin, followed by their characterization and biological activity evaluation (Choudhary et al., 2011). Similarly, Yamashita et al. (2009) discussed the palladium-catalyzed oxidative coupling of indole-3-carboxylic acids with alkynes, leading to the synthesis of 1,2,3,4-tetrasubstituted carbazoles and highlighting the compound's role in facilitating complex chemical transformations (Yamashita et al., 2009).
Antioxidant and Antitumor Activity
Derivatives of this compound have been explored for their biological activities, including antioxidant and antitumor properties. Goh et al. (2015) investigated various 6-methoxytetrahydro-β-carboline derivatives for their in vitro antioxidant and cytotoxicity properties, finding that these derivatives exhibited moderate antioxidant properties with potential for generating β-carboline antioxidants through the Maillard reaction (Goh et al., 2015). Additionally, Nguyen et al. (1990) synthesized 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g]indoles, demonstrating their potent antitumor activity in vitro and in vivo on various experimental tumor models (Nguyen et al., 1990).
Material Science Applications
In the field of material science, the synthesis and application of compounds derived from 1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid; hydrochloride have been studied for their potential in creating new materials. For example, the study by Yashima et al. (1997) on the preparation of polyacetylenes bearing an amino group highlights the use of derivatives for chirality assignment of carboxylic acids by circular dichroism, demonstrating the compound's utility in material science research (Yashima et al., 1997).
Wirkmechanismus
Target of Action
The primary target of EN300-27114958 is the HIV-1 reverse transcriptase . This enzyme plays a crucial role in the life cycle of the HIV virus, converting the viral RNA into DNA, which is then integrated into the host genome .
Mode of Action
EN300-27114958 acts as a non-nucleoside inhibitor of HIV-1 reverse transcriptase . It binds to the enzyme and inhibits its activity, preventing the conversion of viral RNA into DNA . This stops the replication of the virus and its integration into the host genome .
Biochemical Pathways
The inhibition of HIV-1 reverse transcriptase by EN300-27114958 disrupts the viral replication cycle . Without the ability to convert its RNA into DNA, the virus cannot replicate or integrate into the host genome . This halts the progression of the infection and reduces the viral load in the body .
Pharmacokinetics
The compound was designed following theLipinski rule of five parameters , which suggests it has favorable absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The inhibition of HIV-1 reverse transcriptase by EN300-27114958 results in a reduction in viral replication . This leads to a decrease in the viral load within the body, slowing the progression of the HIV infection .
Biochemische Analyse
Biochemical Properties
In biochemical reactions, 1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride acts as a non-nucleoside inhibitor of HIV-1 reverse transcriptase . It interacts with the HIV-1 reverse transcriptase enzyme, which is crucial for the replication of the virus .
Cellular Effects
The compound affects various types of cells and cellular processes. It influences cell function by inhibiting the activity of HIV-1 reverse transcriptase, thereby preventing the replication of the virus within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with the HIV-1 reverse transcriptase enzyme . This binding inhibits the enzyme’s activity, leading to a decrease in viral replication .
Eigenschaften
IUPAC Name |
1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2.ClH/c21-18(22)15-10-13-12-8-4-5-9-14(12)19-17(13)16(20-15)11-6-2-1-3-7-11;/h1-9,15-16,19-20H,10H2,(H,21,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIUZDVMBZGWRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(C2=C1C3=CC=CC=C3N2)C4=CC=CC=C4)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-butoxy-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide](/img/structure/B2771976.png)
![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide](/img/structure/B2771978.png)

![(E)-methyl 2-(3-(2-methoxyphenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2771981.png)




![3-[2-Chloro-5-(trifluoromethyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2771992.png)

![5-bromo-2-chloro-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}benzamide](/img/structure/B2771995.png)
![Ethyl 6-acetyl-2-pivalamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2771996.png)

